molecular formula C16H21NO3 B6606132 2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one CAS No. 2137677-18-8

2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one

Cat. No.: B6606132
CAS No.: 2137677-18-8
M. Wt: 275.34 g/mol
InChI Key: HSDBDUFYHRWHDR-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxyl group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-hydroxy-9-oxa-2-azaspiro[55]undecan-1-one typically involves multi-step organic reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : Functional groups within the compound can be substituted with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of derivatives with different functional groups.

Scientific Research Applications

2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is unique due to its specific structural features. Similar compounds include:

  • 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one

  • 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives

  • 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

These compounds share the spirocyclic framework but differ in their functional groups and positions, leading to different chemical properties and applications.

Properties

IUPAC Name

2-benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-14-10-16(6-8-20-9-7-16)15(19)17(12-14)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBDUFYHRWHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN(C2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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